molecular formula C11H10N2 B13780748 N-Benzylidene-1H-pyrrole-1-amine CAS No. 24046-22-8

N-Benzylidene-1H-pyrrole-1-amine

Cat. No.: B13780748
CAS No.: 24046-22-8
M. Wt: 170.21 g/mol
InChI Key: JMDUMQQSLQIVJO-UHFFFAOYSA-N
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Description

N-Benzylidene-1H-pyrrole-1-amine is a nitrogen-containing heterocyclic compound It features a pyrrole ring bonded to a benzylidene group through an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylidene-1H-pyrrole-1-amine typically involves the condensation of pyrrole with benzaldehyde under acidic or basic conditions. One common method is the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond between the amine group of pyrrole and the aldehyde group of benzaldehyde .

Industrial Production Methods

Industrial production methods for this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent choice, temperature control, and reaction time are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-1H-pyrrole-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzylidene-1H-pyrrole-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

    Industry: It is used in the development of organic materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-Benzylidene-1H-pyrrole-1-amine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylidene-1H-pyrrole-2-amine: Similar structure but with the imine group at a different position on the pyrrole ring.

    N-Benzylidene-2H-pyrrole-1-amine: A tautomeric form with different electronic properties.

    N-Benzylidene-1H-indole-1-amine: Contains an indole ring instead of a pyrrole ring.

Uniqueness

N-Benzylidene-1H-pyrrole-1-amine is unique due to its specific imine linkage and the position of the benzylidene group. This structural feature imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel compounds with tailored biological activities .

Properties

CAS No.

24046-22-8

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

1-phenyl-N-pyrrol-1-ylmethanimine

InChI

InChI=1S/C11H10N2/c1-2-6-11(7-3-1)10-12-13-8-4-5-9-13/h1-10H

InChI Key

JMDUMQQSLQIVJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NN2C=CC=C2

Origin of Product

United States

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